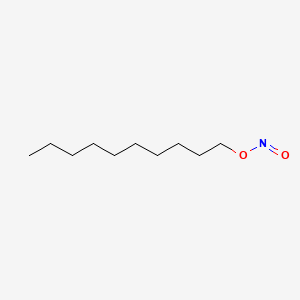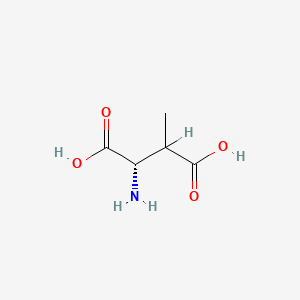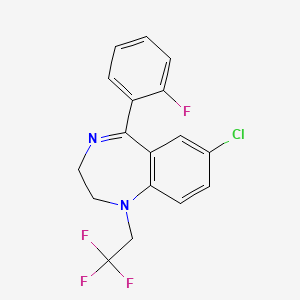
Fletazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fletazepam is a benzodiazepine derivative known for its sedative, anxiolytic, and strong muscle relaxant properties . It is chemically identified as 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine . This compound is closely related to other N-trifluoroethyl substituted benzodiazepines such as halazepam and quazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a β-ketoester.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Chlorination and Fluorination: The final steps involve the chlorination and fluorination of the aromatic ring to yield the desired fletazepam compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process is carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fletazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzodiazepines .
Scientific Research Applications
Fletazepam has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on muscle relaxation and its potential use in treating muscle spasms.
Industry: Utilized in the development of new benzodiazepine-based pharmaceuticals.
Mechanism of Action
Fletazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system . This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative and muscle relaxant effect .
Comparison with Similar Compounds
Fletazepam is most closely related to other N-trifluoroethyl substituted benzodiazepines such as halazepam and quazepam . Compared to these compounds, this compound is notable for its strong muscle relaxant properties . While halazepam and quazepam also exhibit sedative and anxiolytic effects, this compound’s muscle relaxant properties make it unique .
List of Similar Compounds
- Halazepam
- Quazepam
- Diazepam
- Flurazepam
- Clonazepam
Properties
CAS No. |
34482-99-0 |
|---|---|
Molecular Formula |
C17H13ClF4N2 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H13ClF4N2/c18-11-5-6-15-13(9-11)16(12-3-1-2-4-14(12)19)23-7-8-24(15)10-17(20,21)22/h1-6,9H,7-8,10H2 |
InChI Key |
CIZCSUNUBQXVFP-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F |
Canonical SMILES |
C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F |
Key on ui other cas no. |
34482-99-0 |
Synonyms |
fletazepam Sch 15698 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



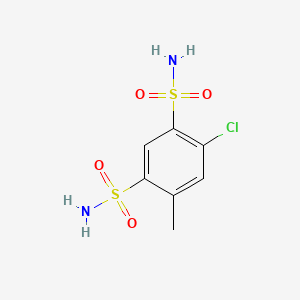
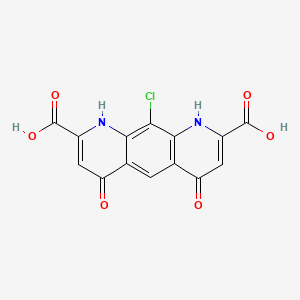
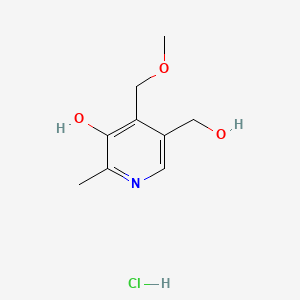
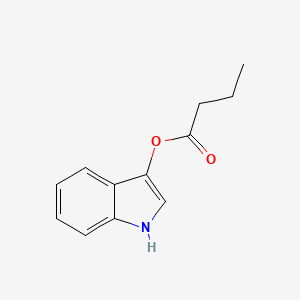
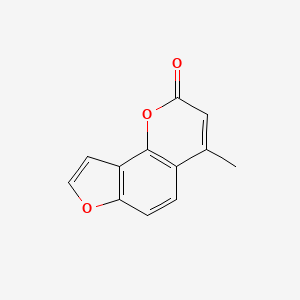
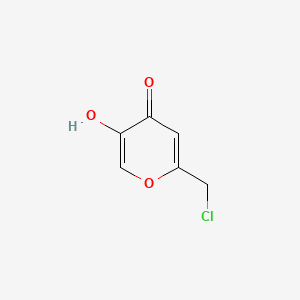
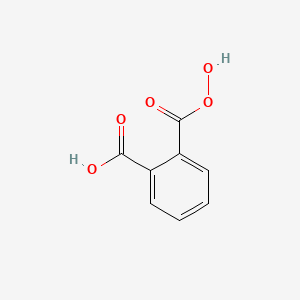
![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)
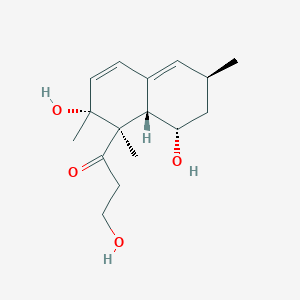
![METHYL 2-[(7-METHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDROPYRIDO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B1202328.png)
